Cas no 939983-16-1 (rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine)

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine structure
939983-16-1 structure
Nome do Produto:rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
N.o CAS:939983-16-1
MF:C16H18Cl2N2
MW:309.233521938324
MDL:MFCD27665478
CID:831257
PubChem ID:58894229

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Propriedades químicas e físicas

Nomes e Identificadores

    • 4,4'-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene)
    • (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
    • (2R,3S)-rel-2,3-bis(4-chlorophenyl)-2,3-Butanediamine
    • 2,3-BUTANEDIAMINE, 2,3-BIS(4-CHLOROPHENYL)-, (2R,3S)-REL-
    • meso-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
    • 2,3-Butanediamine,2,3-bis(4-chlorophenyl)-,(2R,3S)-rel-
    • BCP14300
    • AX8234850
    • rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine
    • rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine (ACI)
    • rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
    • EX-A1691
    • (2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
    • 939983-16-1
    • AS-46974
    • F11090
    • 1429231-94-6
    • (2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
    • AKOS024258829
    • CS-B0042
    • SCHEMBL1546682
    • MFCD27665478
    • MDL: MFCD27665478
    • Inchi: 1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+
    • Chave InChI: LWRJAHOWKXOLSQ-IYBDPMFKSA-N
    • SMILES: [C@](C1C=CC(Cl)=CC=1)(N)(C)[C@](C1C=CC(Cl)=CC=1)(N)C

Propriedades Computadas

  • Massa Exacta: 308.0847040g/mol
  • Massa monoisotópica: 308.0847040g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 290
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52
  • XLogP3: 3

Propriedades Experimentais

  • Densidade: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Almost insoluble (0.046 g/l) (25 º C),

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB460101-250 mg
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine; .
939983-16-1
250MG
€556.20 2023-07-18
eNovation Chemicals LLC
D514398-500mg
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 98%
500mg
$265 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R21830-250mg
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene
939983-16-1
250mg
¥1668.0 2021-09-08
eNovation Chemicals LLC
D514398-25g
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 98%
25g
$985 2024-05-24
eNovation Chemicals LLC
D514398-20g
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 98%
20g
$865 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFA75-1G
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 95%
1g
¥ 2,481.00 2023-04-12
Alichem
A019109418-1g
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 95%
1g
$402.32 2023-08-31
eNovation Chemicals LLC
D514398-100g
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 98%
100g
$2485 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFA75-250MG
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
939983-16-1 95%
250MG
¥ 1,570.00 2023-04-12
TRC
A723505-50mg
(2r,3s)-Rel-2,3-Bis(4-Chlorophenyl)Butane-2,3-Diamine
939983-16-1
50mg
$ 160.00 2022-06-07

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Titanium chloride (TiCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → -15 °C; -15 °C; 10 min, -15 °C; 1 h, -15 °C → reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  40 min, rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Preparation of 2,4,5-triphenyl imidazoline derivatives as inhibitors of the interaction between p53 and MDM2 proteins for use as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Hantzsch ester ,  Ammonia Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Trifluoroacetic acid ,  Ammonia ;  15 h, 60 °C
Referência
Chemoselective Photoredox Synthesis of Unprotected Primary Amines Using Ammonia
Rong, Jiawei; Seeberger, Peter H. ; Gilmore, Kerry, Organic Letters, 2018, 20(13), 4081-4085

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Raw materials

rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939983-16-1)rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
A1066928
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):235.0/373.0